molecular formula C9H14ClNO B3033058 3-Amino-1-phenylpropan-1-ol hydrochloride CAS No. 7505-01-3

3-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B3033058
CAS No.: 7505-01-3
M. Wt: 187.66 g/mol
InChI Key: GWAJWRXFIVOHTE-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-phenylpropan-1-ol hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitro-1-phenylpropan-1-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions followed by purification processes such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-phenylpropan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-phenylpropan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its applications in scientific research and potential pharmaceutical uses further highlight its importance .

Biological Activity

3-Amino-1-phenylpropan-1-ol hydrochloride (CAS No. 7505-01-3) is a chiral amine compound with significant implications in pharmaceutical research and organic synthesis. Its unique chemical structure allows it to exhibit various biological activities, particularly as a neurotransmitter modulator. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃ClN₂O. It appears as a white to off-white crystalline powder that is soluble in water. The compound's stereochemistry is critical, with the (S)-enantiomer being the most bioactive form, influencing its interactions within biological systems.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential applications in treating mood disorders and other neurological conditions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, certain derivatives have demonstrated significant activity against cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . These findings indicate that modifications to the compound's structure can enhance its biological efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound acts as a substrate for various enzymes, leading to the formation of metabolites that may have therapeutic effects.
  • Receptor Binding : It has been shown to interact with specific receptors, modulating their activity and influencing biochemical pathways.
  • Structural Modifications : Quantitative structure–activity relationship (QSAR) models indicate that alterations in the compound’s structure can significantly impact its pharmacological properties.

Synthesis Methods

Several synthetic routes exist for producing this compound:

  • Reduction of Nitro Compounds : One common method involves reducing 3-nitro-1-phenylpropan-1-ol using hydrogen in the presence of palladium on carbon, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Synthesis MethodDescription
ReductionReducing 3-nitro derivative using hydrogen and palladium catalyst
PurificationRecrystallization for obtaining pure compound

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds, each presenting unique properties:

Compound NameStructure FeaturesUnique Properties
PhenylpropanolamineSympathomimetic agentUsed as a decongestant; withdrawn due to safety concerns
EphedrineBronchodilatorUsed for asthma treatment; stimulates adrenergic receptors
PseudoephedrineDecongestantCommonly used in nasal congestion relief

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which significantly influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds. For example:

Study on Antiproliferative Activity

A study focused on various derivatives related to this compound demonstrated that certain analogs exhibited potent antiproliferative effects against MCF-7 cells, emphasizing the importance of structural modifications for enhancing efficacy .

Interaction Studies

Research utilizing techniques such as surface plasmon resonance (SPR) has assessed the binding affinities of this compound with various receptors and enzymes, providing insights into its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

3-amino-1-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJWRXFIVOHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515208
Record name 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-01-3
Record name NSC404855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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